molecular formula C11H9N3 B2823617 4-(3-methyl-1H-pyrazol-1-yl)benzonitrile CAS No. 1247624-53-8

4-(3-methyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B2823617
CAS No.: 1247624-53-8
M. Wt: 183.214
InChI Key: WUHVINYLKIDGKO-UHFFFAOYSA-N
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Description

4-(3-methyl-1H-pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C11H9N3. It features a pyrazole ring substituted with a methyl group at the 3-position and a benzonitrile moiety at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 3-methyl-1H-pyrazole with 4-chlorobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-methyl-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-methyl-1H-pyrazol-1-yl)benzonitrile is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and benzonitrile moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-methyl-1H-pyrazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-(3-methyl-1H-pyrazol-1-yl)benzonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9N3C_{11}H_9N_3, characterized by a pyrazole ring attached to a benzonitrile moiety. Its structure can be represented as follows:

  • SMILES : CC1=NN(C=C1)C2=CC=C(C=C2)C#N
  • InChI : InChI=1S/C11H9N3/c1-9-6-7-14(13-9)11-4-2-10(8-12)3-5-11/h2-7H,1H3

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in the fields of antimicrobial and antiparasitic research. The compound has been studied for its potential effectiveness against resistant bacterial strains and inflammatory conditions.

Antimicrobial Activity

Studies have shown that this compound possesses significant antibacterial properties, particularly against resistant strains of bacteria. The pyrazole moiety is often linked to various pharmacological effects, including:

Activity Type Description
AntibacterialEffective against Gram-positive and Gram-negative bacteria.
AntifungalExhibits activity against specific fungal strains.
AntiparasiticInvestigated for efficacy against malaria parasites.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and bacterial resistance mechanisms. Interaction studies often utilize molecular docking simulations to predict binding affinities and elucidate potential pathways influenced by the compound.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Antibacterial Efficacy : A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Properties : In vitro assays indicated that this compound could reduce pro-inflammatory cytokines in cell cultures, suggesting its utility in inflammatory disease management.
  • Antiparasitic Activity : Research focusing on malaria parasites revealed that the compound inhibited PfATP4-associated Na+^+-ATPase activity, demonstrating moderate efficacy in reducing parasitemia in mouse models .

Properties

IUPAC Name

4-(3-methylpyrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-9-6-7-14(13-9)11-4-2-10(8-12)3-5-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHVINYLKIDGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247624-53-8
Record name 4-(3-methyl-1H-pyrazol-1-yl)benzonitrile
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